molecular formula C20H41ClN4O3 B125932 Ethyl lauroyl arginate hydrochloride CAS No. 60372-77-2

Ethyl lauroyl arginate hydrochloride

Cat. No. B125932
CAS RN: 60372-77-2
M. Wt: 421 g/mol
InChI Key: CUBZMGWLVMQKNE-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl lauroyl arginate hydrochloride, commonly referred to as LAE, is a cationic surfactant derived from natural lauric acid and L-arginine. It is recognized for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds, making it a potent antimicrobial substance among novel food additives . LAE is also known for its low toxicity, as it is hydrolyzed in the human body into natural components . The compound has been approved for use as a food preservative by regulatory agencies such as the FDA and EFSA .

Synthesis Analysis

LAE is synthesized through esterification and condensation steps. The synthesis process involves the combination of lauric acid and L-arginine to form the ethyl ester of lauroyl arginine, followed by hydrochloridation to produce LAE in its final form . This process results in a stable compound with low reactivity, which contributes to its efficacy as a food preservative.

Molecular Structure Analysis

The molecular structure of LAE consists of a lauroyl group attached to the amino acid arginine, which is further esterified with ethanol. This structure imparts LAE with its cationic surfactant properties, allowing it to interact with the cell membranes of microorganisms, which is the primary target of its antimicrobial action .

Chemical Reactions Analysis

LAE is known to decompose by hydrolysis into surface-active components such as Nα-lauroyl–L-arginine (LAS) or dodecanoic (lauric) acid . In the human body, LAE is rapidly metabolized into lauric acid and arginine, which are naturally occurring dietary components . The hydrolysis of LAE is also influenced by environmental conditions, such as pH levels, which can affect its stability and antimicrobial efficacy .

Physical and Chemical Properties Analysis

LAE is a water-soluble compound with a wide activity spectrum against various microorganisms. It is stable in simulated gastric fluid but rapidly hydrolyzes in simulated intestinal fluid . The incorporation of LAE into materials, such as food packaging, can affect the physical properties of the material, such as moisture content, solubility, and mechanical properties . Analytical techniques have been developed to assess the kinetics and specific migration of LAE from packaging materials into food simulants .

Case Studies and Applications

Several studies have demonstrated the effectiveness of LAE as an antimicrobial agent in food systems. For instance, LAE has been shown to exhibit strong antimicrobial activity against food-borne bacteria such as Staphylococcus aureus, Listeria innocua, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica . Additionally, LAE has been incorporated into edible fish gelatin films, enhancing their antimicrobial properties against certain bacteria . The compound has also been used in antimicrobial packaging systems, showing potential to improve the safety and quality of packaged food products . Furthermore, LAE has been evaluated for its use in personal care products, demonstrating efficacy against microorganisms like Malassezia furfur and Propionibacterium acnes .

Scientific Research Applications

Antimicrobial Food Packaging

Ethyl lauroyl arginate hydrochloride (LAE) is recognized as a safe and effective antimicrobial agent in food packaging. It has been approved by the FDA and other international food safety authorities for use in food applications, particularly as a preservative to enhance the safety and quality of food products (Becerril, Manso, & Silva, 2016).

Potential Food Applications as Cationic Antimicrobial

LAE's antimicrobial properties, primarily against pathogens in food products such as meat, poultry, and cheese, are highlighted in its use as a food preservative. This includes applications in meat, poultry, dairy, produce, and low-moisture foods and food-contact surfaces (Ma, Davidson, & Zhong, 2019).

Surface Activity and Stability in Packaging

LAE's role as a surfactant with antimicrobial activity is further explored in studies analyzing its surface activity and stability. Its breakdown products, upon hydrolysis, contribute to its surface-active properties and potential applications in packaging films (Czakaj et al., 2021).

Ionic Coupling in Biocide Activity

Research on coupling LAE with hyaluronic acid to form ionic complexes has shown notable biocide activity, particularly against bacteria. This finding opens avenues for its use in creating antimicrobial films with applications in various industries (Gamarra et al., 2018).

Usage in Antimicrobial Packaging

LAE's potential in antimicrobial packaging is significant due to its broad spectrum of activity against various microorganisms, including bacteria, yeasts, and molds. It's non-toxic nature and effectiveness in improving the safety of packaged food products are highlighted (Muriel-Galet et al., 2016).

Migration and Bioaccessibility from Packaging Material

Studies have investigated the migration of LAE from antimicrobial packaging materials into food products. These findings are crucial for assessing the safety and effectiveness of LAE in food packaging applications (Aznar et al., 2013).

Preservation Effects on Food Products

LAE has shown effectiveness in preserving food products, such as largemouth bass fillets, by reducing bacterial growth and attenuating physiochemical changes, thereby extending the shelf-life of these products (Zhuang et al., 2020).

Future Directions

Considering the possibility of broad applications of Ethyl lauroyl arginate in biomedical, cosmetic, and food processing areas, it is crucial to determine the mechanisms of its surface activity and aggregation properties .

properties

IUPAC Name

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBZMGWLVMQKNE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209136
Record name Ethyl-N2-dodecanoyl-L-argininate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl lauroyl arginate hydrochloride

CAS RN

60372-77-2
Record name Ethyl-Nα-lauroyl-L-arginate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60372-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl lauroyl arginate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060372772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-N2-dodecanoyl-L-argininate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EC / List no. CAS no. Index no. ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL LAUROYL ARGINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPD6ZY79TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl lauroyl arginate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl lauroyl arginate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl lauroyl arginate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl lauroyl arginate hydrochloride
Reactant of Route 5
Ethyl lauroyl arginate hydrochloride
Reactant of Route 6
Ethyl lauroyl arginate hydrochloride

Citations

For This Compound
80
Citations
S Zhuang, Y Li, H Hong, Y Liu, R Shu, Y Luo - Food Chemistry, 2020 - Elsevier
… This study aimed to investigate preservative effects of ethyl lauroyl arginate hydrochloride (LAE) on microbiota, quality, and physiochemical changes of container-cultured largemouth …
Number of citations: 42 www.sciencedirect.com
Y Ma, Y Ma, L Chi, S Wang, D Zhang… - Frontiers in …, 2023 - frontiersin.org
… Ethyl lauroyl arginate hydrochloride (C 20 H 40 N 4 O 3 HCl, CAS NO. 60372–77-2) is a white hygroscopic powder with a melting point at 50.5C to 58C. ELA has a molecular weight of …
Number of citations: 1 www.frontiersin.org
J Zhang, K Huang, X Fan, GD Strahan… - European Journal of …, 2023 - Wiley Online Library
… MS/MS spectrum of the ethyl lauroyl arginate hydrochloride showing the fragmentation of the [M+H] + to produce the product ions A, B, and C, according to the expected fragmentation …
Number of citations: 2 onlinelibrary.wiley.com
J Zhang, K Huang, X Fan, G Strahan, A Nuńez… - 2022 - authorea.com
… coliwhile ethyl lauroyl arginate hydrochloride was the most … LAE, ethyl lauroyl arginate hydrochloride synthesized in the … those of ethyl lauroyl arginate hydrochloride synthesized in …
Number of citations: 2 www.authorea.com
Q Dong, L Yang, L Xiang, Y Zhao, L Li - Food Control, 2023 - Elsevier
Fish gelatin films containing lauroyl arginate ethyl (LAE) at different loading amount (0.5, 1, 1.5 and 2%, w/w) were successfully fabricated by electrospinning. Fourier transform infrared …
Number of citations: 2 www.sciencedirect.com
YJ Zhao, JQ Yang, L Nie, BG Yang… - Journal of Food Safety …, 2017 - cabdirect.org
To establish a method for detection of ethynl lauroyl arginate hydrochloride (LAE) in meat, fish and poultry products by liquid chromatography-tandem mass spectrometry (LC-MS/MS). …
Number of citations: 1 www.cabdirect.org
Q Guo, X Shu, J Su, Q Li, Z Tong, F Yuan, L Mao… - LWT, 2022 - Elsevier
… They were rhamnolipid, ethyl lauroyl arginate hydrochloride and tea saponin, representing anionic, cationic and nonionic surfactants. We believed that the results from the present work …
Number of citations: 13 www.sciencedirect.com
Q Guo, J Su, X Shu, F Yuan, L Mao, J Liu, Y Gao - Food Chemistry, 2021 - Elsevier
… system for curcumin, were successfully fabricated using high methoxyl pectin (HMP), individual surfactants (rhamnolipid (Rha), tea saponin (TS) and ethyl lauroyl arginate hydrochloride …
Number of citations: 30 www.sciencedirect.com
Q Guo, I Bayram, W Zhang, J Su, X Shu, F Yuan… - Food …, 2021 - Elsevier
… as novel delivery systems for curcumin (Cur) using pea protein isolate (PPI) and individual surfactants (rhamnolipid (Rha), tea saponin (TS) and ethyl lauroyl arginate hydrochloride (ELA…
Number of citations: 52 www.sciencedirect.com
X Shu, L Zhang, W Liao, J Liu, L Mao, F Yuan, Y Gao - Food Chemistry, 2023 - Elsevier
This study investigated the impacts of individual emulsifiers on the physicochemical stability, antioxidant ability, and in vitro digestion behavior of lutein-loaded nanostructured lipid …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.